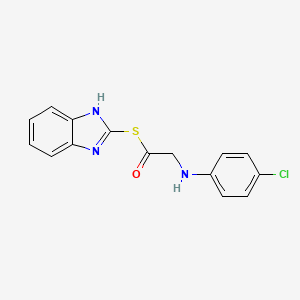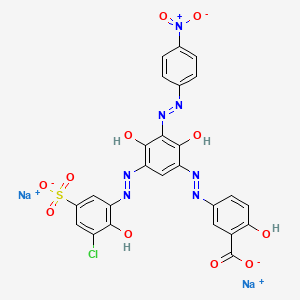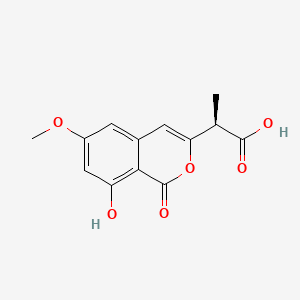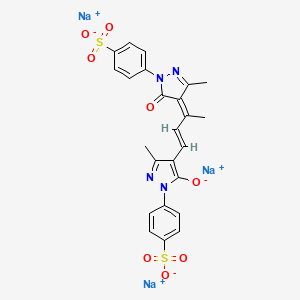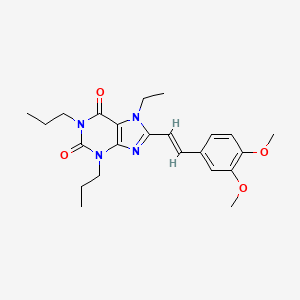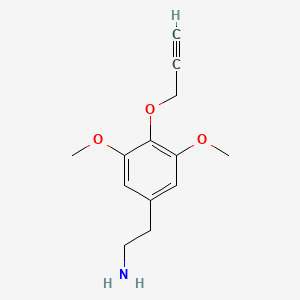
3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarbothioamida, N-(4-cloro-3-(3-metilbutoxi)fenil)-2-metil- es un compuesto orgánico sintético que pertenece a la clase de furancarbothioamidas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Furancarbothioamida, N-(4-cloro-3-(3-metilbutoxi)fenil)-2-metil- normalmente implica reacciones orgánicas de varios pasos. Los materiales de partida suelen ser productos químicos disponibles comercialmente, y la síntesis puede incluir los siguientes pasos:
Formación del anillo de furano: Esto se puede lograr mediante reacciones de ciclación que involucran precursores adecuados.
Introducción del grupo carbothioamida: Este paso implica la reacción del derivado de furano con tiourea o reactivos similares en condiciones controladas.
Reacciones de sustitución:
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Furancarbothioamida, N-(4-cloro-3-(3-metilbutoxi)fenil)-2-metil- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir el grupo carbothioamida en aminas u otros derivados utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Reducción: Hidruro de aluminio y litio, borohidruro de sodio
Sustitución: Precursores halogenados, nucleófilos, electrófilos
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-Furancarbothioamida, N-(4-cloro-3-(3-metilbutoxi)fenil)-2-metil- depende de sus interacciones específicas con los objetivos moleculares. Estos pueden incluir:
Inhibición enzimática: El compuesto puede inhibir enzimas específicas, afectando las vías bioquímicas.
Unión a receptores: Puede unirse a los receptores celulares, modulando las vías de transducción de señales.
Interacción con el ADN: El compuesto puede interactuar con el ADN, influyendo en la expresión genética y las funciones celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Furancarboxamidas: Compuestos con estructuras similares pero diferentes sustituyentes.
Tioamidas: Compuestos con grupos funcionales similares pero diferentes estructuras centrales.
Singularidad
3-Furancarbothioamida, N-(4-cloro-3-(3-metilbutoxi)fenil)-2-metil- es único debido a su combinación específica de grupos funcionales y sustituyentes, lo que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
178870-34-3 |
|---|---|
Fórmula molecular |
C17H20ClNO2S |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(3-methylbutoxy)phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C17H20ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-5,7,9-11H,6,8H2,1-3H3,(H,19,22) |
Clave InChI |
RACYHELXUARKEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


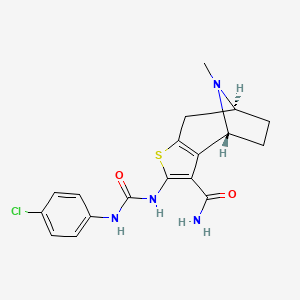

![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)

